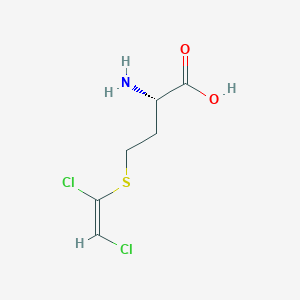
alpha-Propenylmandelic acid 3-quinuclidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Propenylmandelic acid 3-quinuclidinyl ester, also known as PMA-3Q, is a chemical compound that has gained interest in the scientific community due to its potential use in research applications. PMA-3Q is a quaternary ammonium salt and is a derivative of alpha-Propenylmandelic acid, which is a precursor to the neurotransmitter norepinephrine. PMA-3Q is a cholinergic agonist and has been found to have potential therapeutic effects in the treatment of Alzheimer's disease.
Mechanism of Action
Alpha-Propenylmandelic acid 3-quinuclidinyl ester acts as a cholinergic agonist by binding to and activating nicotinic acetylcholine receptors. This leads to an increase in acetylcholine release, which enhances cognitive function. This compound also inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This further increases the amount of acetylcholine available in the brain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It increases the release of acetylcholine, which enhances cognitive function. This compound also inhibits the activity of acetylcholinesterase, which further increases the amount of acetylcholine available in the brain. Additionally, this compound has been found to have antioxidant properties, which may help protect neurons from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using alpha-Propenylmandelic acid 3-quinuclidinyl ester in lab experiments is its potential therapeutic effects in the treatment of Alzheimer's disease. This compound has been found to improve cognitive function in animal models of Alzheimer's disease, which makes it a promising compound for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause seizures and other adverse effects.
Future Directions
There are several future directions for research on alpha-Propenylmandelic acid 3-quinuclidinyl ester. One area of interest is the development of new derivatives of this compound that have improved therapeutic effects and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of this compound. Finally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of Alzheimer's disease.
Synthesis Methods
Alpha-Propenylmandelic acid 3-quinuclidinyl ester can be synthesized through a multistep process starting with alpha-Propenylmandelic acid. The acid is first converted to an acid chloride, which is then reacted with 3-quinuclidinol to form the ester. The final step involves quaternization of the nitrogen in the 3-quinuclidinyl group with methyl iodide or another alkylating agent.
Scientific Research Applications
Alpha-Propenylmandelic acid 3-quinuclidinyl ester has been found to have potential therapeutic effects in the treatment of Alzheimer's disease. It acts as a cholinergic agonist, which means that it stimulates the release of acetylcholine, a neurotransmitter that is involved in learning and memory. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
101711-16-4 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-2-phenylpent-3-enoate |
InChI |
InChI=1S/C18H23NO3/c1-2-10-18(21,15-6-4-3-5-7-15)17(20)22-16-13-19-11-8-14(16)9-12-19/h2-7,10,14,16,21H,8-9,11-13H2,1H3/b10-2+ |
InChI Key |
KXULHOPQKUGNIO-WTDSWWLTSA-N |
Isomeric SMILES |
C/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Canonical SMILES |
CC=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
synonyms |
3-Quinuclidyl phenyl(trans-1-propenyl)glycolate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




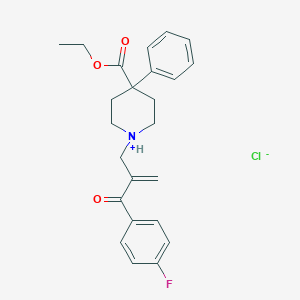
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
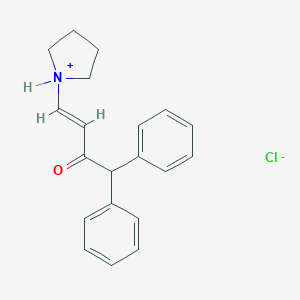


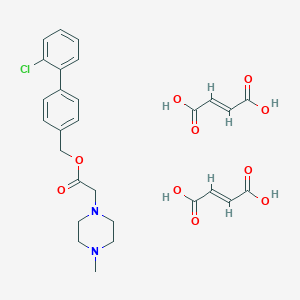
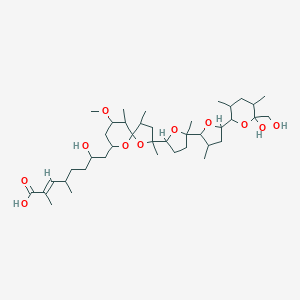
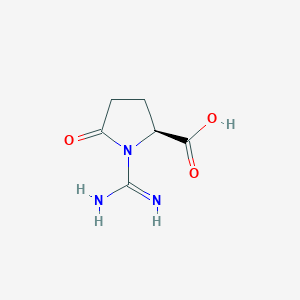


![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)

